2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its structure includes a bromine atom, a benzenesulfonamide moiety, and a tetrahydrobenzo[b][1,4]oxazepine ring system. The compound's chemical formula is , and it has a molecular weight of approximately 445.3 g/mol. This compound is of interest due to its potential pharmacological applications and unique structural features.
The compound can be classified under several categories based on its structure:
The synthesis of 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multi-step organic reactions including:
Specific reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and catalysts can significantly influence the yield and purity of the final product.
The molecular structure features:
The compound's structural representation can be visualized using SMILES notation: CC(C)CN1C(=O)C(C)(C)COc2ccc(NC(=O)c3ccccc3Br)cc21, which provides insights into connectivity and functional groups present in the molecule.
The compound may undergo several types of chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for compounds like 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide may involve:
Relevant data regarding melting point, boiling point, and density are not readily available from current sources but would typically be determined experimentally.
This compound holds potential applications in various scientific fields:
Research into its biological activity could lead to discoveries in therapeutic areas such as anti-cancer or anti-inflammatory treatments.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2